molecular formula C39H49FN4O7 B12787135 Atorvastatin lysine CAS No. 609843-23-4

Atorvastatin lysine

Cat. No.: B12787135
CAS No.: 609843-23-4
M. Wt: 704.8 g/mol
InChI Key: OGVHFUBTPHZMJC-KLMFVFGRSA-N
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Description

Atorvastatin lysine is a derivative of atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin lysine involves several steps, starting from the basic structure of atorvastatin. One common method involves the Paal-Knorr synthesis, which is used to create the pyrrole ring, a key component of atorvastatin . The process includes the following steps:

    Formation of the Pyrrole Ring: This is achieved through the reaction of a diketone with an amine.

    Addition of Side Chains: Various side chains are added to the pyrrole ring through a series of chemical reactions, including alkylation and acylation.

    Formation of this compound: The final step involves the reaction of atorvastatin with lysine to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin lysine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidized metabolites.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of reduced metabolites.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Mechanism of Action

Atorvastatin lysine exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Atorvastatin lysine is similar to other statins, such as:

Uniqueness

This compound is unique in its specific chemical structure, which allows for a high degree of efficacy in lowering LDL cholesterol levels. Its lysine derivative form may also offer improved pharmacokinetic properties, such as better absorption and bioavailability .

Properties

CAS No.

609843-23-4

Molecular Formula

C39H49FN4O7

Molecular Weight

704.8 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1

InChI Key

OGVHFUBTPHZMJC-KLMFVFGRSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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